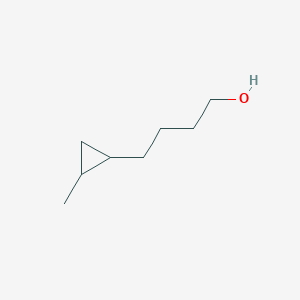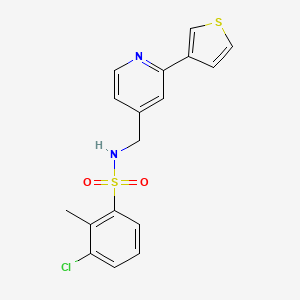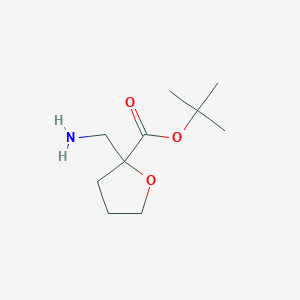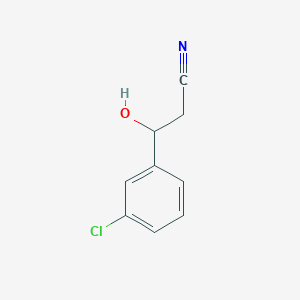
4-(2-Methylcyclopropyl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylcyclopropyl)butan-1-ol is a chemical compound with the molecular formula C8H16O . It is used in the synthesis of biomedical polyurethane for application as scaffold materials .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16O/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 128.21 . More specific physical and chemical properties such as melting point, boiling point, and density are not available from the search results.
科学的研究の応用
Analogs and Derivatives in Medicinal Chemistry
- Anti-inflammatory Compounds: Analogues of 4-(6-methoxy-2-naphthyl)butan-2-one, structurally related to 4-(2-Methylcyclopropyl)butan-1-ol, have shown anti-inflammatory activity, especially when possessing small lipophilic groups in conjunction with a butan-2-one side chain (Goudie et al., 1978).
Organic Synthesis and Chemical Reactions
- Cyclisation Studies: 4-(1-Methylindol-3-yl)butan-1-ol, a structurally related compound, undergoes cyclisation to form 9-methyltetrahydrocarbazole, demonstrating the reactivity of this class of compounds in organic synthesis (Jackson & Naidoo, 1973).
- Synthesis of Iodocyclopropylmethanol Derivatives: Iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives have been efficiently synthesized from alkylidenecyclopropanes, indicating potential synthetic pathways related to this compound (Yang & Huang, 2008).
Chemical Properties and Applications
- Peroxyl-Radical-Scavenging Activity: An exploratory study on 2,6-dimethyl-5-hepten-2-ol and its analogues, including 2-methyl-4-(5-methylfuran-2-yl)-butan-2-ol, has shown significant anti-peroxyl radical activity. This suggests that similar compounds like this compound may possess antioxidant properties (Stobiecka et al., 2016).
Safety and Hazards
4-(2-Methylcyclopropyl)butan-1-ol is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). It may also cause drowsiness or dizziness (H336) .
特性
IUPAC Name |
4-(2-methylcyclopropyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-6-8(7)4-2-3-5-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGGIQSCSHGJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2421930.png)
![8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2421932.png)
![N-{[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl}prop-2-enamide](/img/structure/B2421934.png)

![(E)-N-benzyl-2-cyano-3-[2-(cyclooctylamino)-2-oxoethyl]sulfanyl-3-(2-methoxyanilino)prop-2-enamide](/img/structure/B2421939.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)
![1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole](/img/structure/B2421944.png)


![N-(3-methoxyphenyl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2421947.png)


![N-(4-fluorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2421952.png)